![molecular formula C18H21N5O2 B3918628 N-[2-furyl(phenyl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)urea](/img/structure/B3918628.png)
N-[2-furyl(phenyl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)urea
Übersicht
Beschreibung
N-[2-furyl(phenyl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)urea, also known as FPhMTU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies due to its unique properties and mechanism of action.
Wirkmechanismus
N-[2-furyl(phenyl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)urea works by inhibiting the activity of mitochondrial complex II, which is involved in the electron transport chain in the mitochondria. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which ultimately leads to cell death in cancer cells. In the brain, this compound has been shown to decrease the production of inflammatory cytokines and increase the expression of neuroprotective genes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different systems. In cancer cells, this compound induces cell death by decreasing ATP production and increasing ROS production. In the brain, this compound has been shown to decrease inflammation and increase the expression of neuroprotective genes. In the cardiovascular system, this compound has been shown to have cardioprotective effects by reducing oxidative stress and improving mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-furyl(phenyl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)urea in lab experiments is its unique mechanism of action, which has shown promising results in various studies. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in experiments. However, one limitation of using this compound is its potential toxicity, as it has been shown to induce cell death in cancer cells and may have adverse effects on normal cells if not used appropriately.
Zukünftige Richtungen
There are several future directions for the study of N-[2-furyl(phenyl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)urea. One potential area of research is the development of this compound analogs with improved efficacy and reduced toxicity. Additionally, further studies are needed to better understand the mechanism of action of this compound in different systems and to identify potential new applications for this compound. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans for various medical conditions.
Wissenschaftliche Forschungsanwendungen
N-[2-furyl(phenyl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)urea has been studied for its potential use in various scientific research applications, including cancer treatment, neuroprotection, and cardiovascular disease. Studies have shown that this compound exhibits anti-proliferative effects on cancer cells, as well as neuroprotective and anti-inflammatory effects in the brain. Additionally, this compound has been shown to have cardioprotective effects in various animal models.
Eigenschaften
IUPAC Name |
1-[furan-2-yl(phenyl)methyl]-3-(5-methyl-1-propan-2-yl-1,2,4-triazol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12(2)23-13(3)19-17(22-23)21-18(24)20-16(15-10-7-11-25-15)14-8-5-4-6-9-14/h4-12,16H,1-3H3,(H2,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKXWZPGKJWYIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C(C)C)NC(=O)NC(C2=CC=CC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


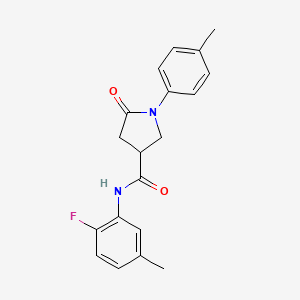
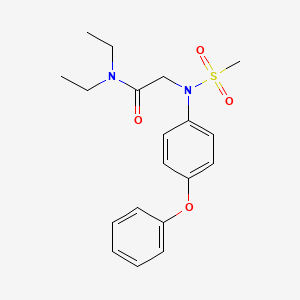
![6,7-dimethyl-4-[(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B3918561.png)
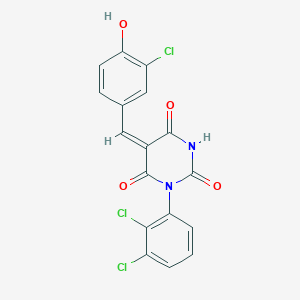
![ethyl 4-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B3918572.png)
![4-chloro-1-methyl-5-{[2-(1H-pyrazol-1-ylmethyl)pyrrolidin-1-yl]carbonyl}-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B3918575.png)
![N-{[(4-chlorobenzyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B3918596.png)

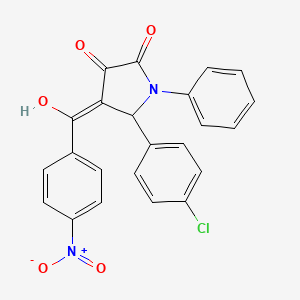
![1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-4-isopropylpiperazine](/img/structure/B3918614.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine](/img/structure/B3918619.png)
![N-(1-{1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B3918636.png)
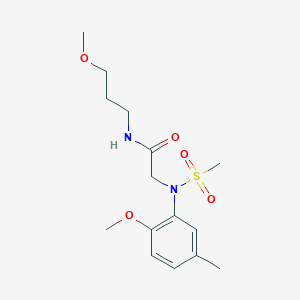
![2-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B3918651.png)
